Exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane
Description
Exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane (CAS: 952423-57-3) is a bicyclic compound featuring an 8-azabicyclo[3.2.1]octane core substituted with a carbobenzyloxy (Cbz) protecting group at the nitrogen bridgehead (position 8) and a formyl group at the exo-3 position. Its molecular formula is C₁₆H₁₉NO₃, with a molecular weight of 273.33 g/mol . The compound is structurally related to tropane alkaloids, which are known for their biological activity in drug design, particularly as neurotransmitter modulators . The Cbz group enhances synthetic versatility by protecting the nitrogen during derivatization, while the formyl group serves as a reactive handle for further functionalization, such as condensation or reduction reactions .
Properties
Molecular Formula |
C16H19NO3 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
benzyl (5S)-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C16H19NO3/c18-10-13-8-14-6-7-15(9-13)17(14)16(19)20-11-12-4-2-1-3-5-12/h1-5,10,13-15H,6-9,11H2/t13?,14-,15?/m0/s1 |
InChI Key |
NGCKJIDKOVNEIV-SLTAFYQDSA-N |
Isomeric SMILES |
C1CC2CC(C[C@H]1N2C(=O)OCC3=CC=CC=C3)C=O |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Cyclization Approaches
The 8-azabicyclo[3.2.1]octane skeleton is typically constructed via intramolecular cyclization. A notable method involves 6-exo-dig cyclization of alkynyl-piperidine precursors, as demonstrated in the synthesis of homotropane alkaloids. For example, treatment of 2-(but-3-ynyl)piperidine with a radical initiator induces cyclization to form the bicyclic system. Adapting this to exo-8-Cbz derivatives would require pre-installation of the Cbz group prior to cyclization.
Functionalization of Preformed Tropanes
An alternative route starts with commercially available tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one). Demethylation using hydrochloric acid generates the secondary amine, which is subsequently protected with Cbz chloride. For instance, tropinone treated with 5M HCl at 0°C yields 8-azabicyclo[3.2.1]octan-3-one, which is then reacted with benzyl chloroformate in the presence of pyridine to install the Cbz group.
Exo-8-Cbz Installation
Protection of the Bridgehead Amine
The exo configuration is critical for downstream reactivity. Stereoselective Cbz protection is achieved via:
- Base-mediated conditions : Treating the free amine with benzyl chloroformate in dichloromethane and triethylamine at 0°C.
- Phase-transfer catalysis : Using a biphasic system (water/dichloromethane) with tetrabutylammonium bromide to enhance selectivity.
- Dissolve 8-azabicyclo[3.2.1]octan-3-one (10.82 g, 50 mmol) in dichloromethane (100 mL).
- Add benzyl chloroformate (12.2 g, 70 mmol) dropwise at 0°C under nitrogen.
- Stir for 12 hours, extract with 5% NaHCO₃, dry over Na₂SO₄, and concentrate to yield exo-8-Cbz-8-azabicyclo[3.2.1]octan-3-one (14.1 g, 85%).
Formylation at the 3-Position
Vilsmeier-Haack Reaction
The Vilsmeier-Haack formylation is widely used for introducing formyl groups onto electron-rich aromatic systems. For alicyclic amines, modified conditions are required:
- Generate the Vilsmeier reagent : Combine POCl₃ (9.09 g, 58.7 mmol) and DMF (15.7 g) in diethyl ether at −10°C.
- React with the bicyclic ketone : Add exo-8-Cbz-8-azabicyclo[3.2.1]octan-3-one (5.0 g, 24 mmol) and stir at 80°C for 24 hours.
- Quench and isolate : Pour onto ice-water, adjust to pH 8 with Na₂CO₃, and extract with ethyl acetate to yield the 3-formyl derivative.
Optimization note : Excess POCl₃ and extended reaction times improve yields but risk decomposition. Catalytic pyridine (10 mol%) enhances regioselectivity.
Oxidation of 3-Hydroxymethyl Intermediates
An alternative route involves oxidizing a 3-hydroxymethyl precursor:
- Cyanohydrin formation : Treat exo-8-Cbz-8-azabicyclo[3.2.1]octan-3-one with NaCN (13.42 g, 265 mmol) and HCl (22.1 g, 221 mmol) in water at 0°C to yield 3-cyano-3-hydroxy derivatives.
- Hydrolysis : Convert the cyanohydrin to the aldehyde using LiAlH₄ or catalytic hydrogenation.
Purification and Characterization
Chromatographic Separation
Crude products often contain regioisomers (e.g., endo-Cbz impurities). Flash chromatography on silica gel with ethyl acetate/hexanes (1:3) effectively resolves isomers.
Chemical Reactions Analysis
Exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of carboxylic acids, while reduction reactions can yield alcohols .
Scientific Research Applications
Therapeutic Applications
Exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane is primarily recognized for its role as a precursor in the synthesis of bioactive compounds, particularly those targeting the central nervous system (CNS). The compound is structurally related to the 8-azabicyclo[3.2.1]octane scaffold, which is a core structure in many tropane alkaloids known for their diverse pharmacological activities.
Mu Opioid Receptor Antagonism
Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, including this compound, exhibit significant mu opioid receptor antagonist activity. These compounds are being investigated for their potential to treat conditions such as opioid-induced bowel dysfunction by selectively blocking the mu opioid receptors in peripheral tissues, thereby alleviating gastrointestinal side effects without compromising analgesic efficacy in the CNS .
Monoamine Reuptake Inhibition
The compound also shows promise as a monoamine reuptake inhibitor, which could be beneficial in treating mood disorders such as depression and anxiety. Its derivatives are reported to inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine, making them candidates for developing new antidepressants with potentially fewer side effects compared to traditional therapies .
Synthetic Applications
This compound serves as an important building block in organic synthesis, particularly in the construction of more complex molecules with biological activity.
Synthesis of Tropane Alkaloids
The compound is utilized in the synthesis of various tropane alkaloids, which are known for their pharmacological properties. Techniques involving enantioselective synthesis have been developed to construct the bicyclic framework efficiently, allowing for the creation of compounds with specific stereochemical configurations that are crucial for biological activity .
Development of Novel Drug Candidates
Researchers are exploring synthetic routes that incorporate this compound into new chemical entities aimed at treating neurological disorders and pain management . The versatility of this compound allows chemists to modify its structure to enhance potency and selectivity towards specific biological targets.
Case Studies and Research Findings
Several studies highlight the applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied . For example, in the context of neurological disorders, the compound may interact with neurotransmitter receptors to modulate synaptic transmission .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry. Below is a detailed comparison of Exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane with structurally related analogs, focusing on substituent effects, synthetic utility, and biological relevance.
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Position and Reactivity: The exo-3-formyl group in the target compound is more reactive toward nucleophilic addition compared to the exo-3-cyano analog, which favors electrophilic substitution . Fluoro substitution (e.g., in CAS 478866-38-5) introduces metabolic stability, critical for CNS drugs, but reduces synthetic flexibility compared to formyl .
Biological Activity :
- 8-Azabicyclo[3.2.1]octane benzylamine derivatives (e.g., NK1 antagonists) show that acidic substituents at C6 enhance hNK1 receptor affinity, while polar groups like formyl may require further optimization for membrane permeability .
- 8-Oxa-2-azabicyclo[3.2.1]octane derivatives exhibit distinct bioactivity due to altered ring electronics, underscoring the importance of heteroatom placement .
Synthetic Utility: The Cbz group in the target compound allows selective deprotection under mild hydrogenolysis conditions, unlike Boc-protected analogs (e.g., CAS 207405-68-3), which require acidic conditions . 1,3-Dipolar cycloaddition strategies used for 8-oxa-2-azabicyclo[3.2.1]octanes (e.g., atkamine core) are less applicable to the target compound due to its prefunctionalized formyl group .
Market and Availability :
- The target compound is available at gram-scale (purity >95%) from suppliers like chem960.com , priced at ~$500–700/g (2025), reflecting its niche use as a research intermediate .
Biological Activity
Exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane is a bicyclic compound with significant biological activity, primarily due to its structural features that allow interaction with various biological targets. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molar mass of 273.33 g/mol. Its structure includes a nitrogen atom within the bicyclic framework, classifying it as part of the tropane alkaloid family. The presence of both a benzyl group and a formyl group enhances its reactivity and biological profile.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Neurotransmitter Reuptake Inhibition : This compound has been identified as a potential monoamine reuptake inhibitor, which may be useful in treating disorders such as depression, anxiety, and ADHD by enhancing neurotransmitter levels in the synaptic cleft .
- Binding Affinity : Studies indicate that derivatives of 8-azabicyclo[3.2.1]octane exhibit varying affinities for neurotransmitter transporters, including serotonin and dopamine transporters, which are crucial for mood regulation and cognitive function .
- Antinociceptive Properties : The compound's interaction with mu-opioid receptors suggests potential applications in pain management without the typical side effects associated with opioid use .
Case Study 1: Monoamine Reuptake Inhibition
A study investigated the structure-activity relationships (SAR) of 8-azabicyclo[3.2.1]octane derivatives, revealing that modifications at specific positions significantly enhanced their inhibitory effects on serotonin and norepinephrine reuptake .
Case Study 2: Antinociceptive Effects
Research on mu-opioid receptor antagonists derived from the 8-azabicyclo structure demonstrated effective pain relief mechanisms while minimizing central nervous system side effects, making them suitable for peripheral applications in pain management .
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bicyclic structure with formyl & benzyl | Monoamine reuptake inhibition; potential analgesic |
| 8-Azabicyclo[3.2.1]octan-4-one | Bicyclic without formyl or benzyl | Neuroactive properties |
| 8-Benzyl-8-azabicyclo[3.2.1]octan | Contains benzyl but lacks formyl | Anticholinergic effects |
| 3-Oxa-8-azabicyclo[3.2.1]octane derivatives | Oxy substituent alters reactivity | Potentially enhanced bioactivity |
Synthesis Pathways
Several synthetic routes have been developed to produce this compound, focusing on optimizing yields and purity for biological testing:
- Initial Synthesis : Starting from readily available tropinone derivatives, researchers employ various chemical transformations to introduce the necessary functional groups.
- Enantioselective Approaches : Recent methodologies emphasize stereoselective synthesis to enhance the biological activity of the resulting compounds, ensuring that only the active enantiomer is produced .
Q & A
Basic Research Questions
Q. What are the primary biological targets of 8-azabicyclo[3.2.1]octane derivatives in neuropharmacological research?
- Answer: Derivatives of the 8-azabicyclo[3.2.1]octane scaffold exhibit affinity for monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). For example, exo-3-(6-methoxypyridin-2-yloxy)-8-azabicyclo[3.2.1]octane (NS8880) has been investigated as a PET imaging probe for NET . Additionally, some derivatives show selectivity for sigma-2 receptors, with compounds like 11b demonstrating a sigma-1/sigma-2 selectivity ratio >100 . These interactions are critical for studying neurotransmitter regulation and neurodegenerative disorders.
Q. What synthetic strategies are employed for constructing the 8-azabicyclo[3.2.1]octane scaffold?
- Answer: Key methods include:
- Enantioselective synthesis : Asymmetric catalysis or chiral auxiliaries to access stereochemically pure intermediates, crucial for tropane alkaloid synthesis .
- Radical cyclization : Using tributyltin hydride and AIBN to form bicyclic structures with >99% diastereocontrol, e.g., synthesis of 7-alkoxy-5,5-dimethyl derivatives .
- Multicomponent reactions : Starting from 5-hydroxymethylfurfural (5-HMF), followed by tosylation and SN2 substitution to generate 8-oxa-3-aza derivatives .
Q. Which analytical techniques are recommended for characterizing 8-azabicyclo[3.2.1]octane derivatives?
- Answer:
- HPLC-MS : For quantifying derivatives in complex mixtures and assessing purity .
- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and substitution patterns, especially at chiral centers .
- X-ray crystallography : Resolves absolute configurations, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How do structural modifications at the 3-position of the 8-azabicyclo[3.2.1]octane core influence binding affinity to monoamine transporters?
- Answer: Substituents at the 3-position significantly alter pharmacological profiles. For example:
- Formyl groups : Enhance DAT/SERT selectivity by introducing hydrogen-bonding interactions .
- Benzyl or aryloxy groups : Improve sigma-2 receptor affinity (e.g., 11b has Ki = 1.2 nM for sigma-2 vs 130 nM for sigma-1) .
- Methodological Insight : Competitive binding assays using radiolabeled ligands (e.g., [³H]nisoxetine for NET) validate target engagement .
Q. What challenges arise in achieving stereochemical control during the synthesis of exo-8-cbz-3-formyl derivatives, and how are they addressed?
- Answer: Challenges include:
- Bridgehead nitrogen stereochemistry : The rigid bicyclic structure limits conformational flexibility, complicating enantiomeric separation .
- Diastereomer formation : Radical cyclization methods (e.g., using AIBN) achieve >99% diastereocontrol but require precise temperature regulation .
- Resolution strategies : Chiral chromatography or enzymatic resolution to isolate enantiomers .
Q. How can computational chemistry aid in the design of novel 8-azabicyclo[3.2.1]octane-based therapeutics?
- Answer:
- Molecular docking : Predicts binding modes to DAT/SERT, guiding substituent placement .
- QSAR models : Correlate 3-substituent electronic properties (e.g., Hammett constants) with transporter inhibition .
- Free-energy perturbation (FEP) : Optimizes sigma-2 selectivity by simulating ligand-receptor interactions .
Q. What methodological approaches are used to resolve contradictions in pharmacological data across derivatives?
- Answer: Discrepancies (e.g., variable DAT/SERT ratios) are addressed via:
- Assay standardization : Uniform protocols for uptake inhibition vs. binding assays .
- Receptor subtype profiling : Differentiating NET vs. 5-HT4 receptor activity using selective antagonists .
- In vivo validation : PET imaging (e.g., NS8880) confirms target engagement in preclinical models .
Q. What are the metabolic pathways and stability considerations for 8-azabicyclo[3.2.1]octane derivatives in preclinical development?
- Answer:
- Metabolism : Cytochrome P450-mediated oxidation at the 3-formyl group generates carboxylic acid metabolites, detectable via LC-MS/MS .
- Stability : Derivatives with tert-butyl carbamate (Boc) protection show improved plasma stability vs. free amines .
- Methodological Note : Accelerated stability studies (40°C/75% RH) assess degradation under stress conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
